Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is a complex organic compound that features a combination of piperazine, piperidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multiple steps:
Formation of the Nitrobenzamide Intermediate: The initial step involves the nitration of a suitable benzamide precursor to introduce the nitro group.
Piperidine Substitution: The nitrobenzamide intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl-substituted benzamide.
Piperazine Substitution: The next step involves the substitution of the ethylpiperazine moiety onto the benzamide structure.
Esterification: Finally, the esterification of the carboxylic acid group with methanol yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The piperidine and piperazine groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may find use in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE would depend on its specific biological target. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors in the brain, modulating neurotransmitter activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE
- METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-AMINO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE
Uniqueness
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H33N5O5 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H33N5O5/c1-3-28-13-15-30(16-14-28)22-9-8-20(26(33)36-2)17-21(22)27-25(32)19-7-10-23(24(18-19)31(34)35)29-11-5-4-6-12-29/h7-10,17-18H,3-6,11-16H2,1-2H3,(H,27,32) |
InChI Key |
MPTYKUZFOGHRCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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